[4-(2-Chlorobenzyl)piperazin-1-yl](4-fluorophenyl)methanone
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Overview
Description
4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a 4-fluorophenyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 4-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperazine ring can yield N-oxides, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its piperazine ring is a common motif in many pharmaceuticals, and the presence of the 2-chlorobenzyl and 4-fluorophenyl groups can enhance its biological activity .
Industry
Industrially, 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE can be used in the development of new materials with specific properties, such as polymers or coatings that require chemical resistance or specific mechanical properties .
Mechanism of Action
The mechanism of action of 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The 2-chlorobenzyl and 4-fluorophenyl groups can enhance binding affinity and selectivity, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE
- 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE
- 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE .
Uniqueness
What sets 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE apart is the combination of the 2-chlorobenzyl and 4-fluorophenyl groups, which can confer unique chemical and biological properties. This combination can enhance its reactivity and potential as a pharmacophore compared to other similar compounds.
Properties
Molecular Formula |
C18H18ClFN2O |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H18ClFN2O/c19-17-4-2-1-3-15(17)13-21-9-11-22(12-10-21)18(23)14-5-7-16(20)8-6-14/h1-8H,9-13H2 |
InChI Key |
WNLDZKBSWBTHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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